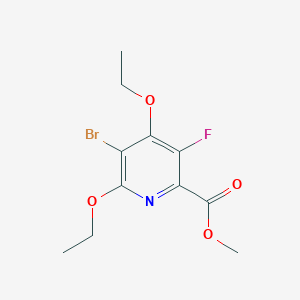

Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO4/c1-4-17-9-6(12)10(18-5-2)14-8(7(9)13)11(15)16-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDZRCVJMLXFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=C1Br)OCC)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes:

Bromination: Starting with 4,6-diethoxypyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

Continuous Flow Reactors: To ensure consistent quality and yield.

Automated Reaction Monitoring: For precise control over reaction conditions.

Purification Techniques: Such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine and fluorine atoms in the compound make it highly reactive towards nucleophilic substitution reactions.

Oxidation and Reduction: The ethoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Hydrolysis: Formation of carboxylic acids and methanol.

Scientific Research Applications

Chemistry

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine

Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its unique structural features.

Biological Probes: Used in the design of probes for studying biological systems.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Agrochemicals: Potential use in the synthesis of new agrochemical products.

Mechanism of Action

The mechanism by which Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate exerts its effects is largely dependent on its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can significantly alter the electronic properties of the pyridine ring, making it a versatile intermediate in various chemical reactions. These modifications can influence the compound’s reactivity and interaction with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate with structurally analogous pyridine derivatives identified in the evidence.

Table 1: Structural and Functional Comparison

Key Observations:

Substitution Effects: The diethoxy groups in the target compound (positions 4,6) increase steric hindrance compared to dimethyl or methoxy groups in analogs (e.g., compounds in ). This may reduce nucleophilic attack at adjacent positions but improve thermal stability.

Reactivity and Functionalization :

- The methyl ester (CO₂Me) in the target compound is less hydrolytically stable than ethyl esters (e.g., ), enabling easier conversion to carboxylic acids under mild basic conditions.

- Bromine at position 5 offers a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura), similar to boronate esters in , but with distinct electronic profiles due to fluorine’s presence.

Potential Applications: The compound in (carboxamide derivative) is suited for hydrogen-bonding interactions in drug design, whereas the target compound’s ethoxy and fluorine groups may enhance membrane permeability in bioactive molecules. Ethyl pyrazole derivatives () demonstrate utility in agrochemicals, suggesting the target compound could be adapted for similar uses if coupled with heterocyclic systems.

Biological Activity

Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate is a synthetic compound belonging to the pyridine family, characterized by its unique structure that includes bromine, fluorine, and ethoxy groups. This compound has garnered attention for its potential biological activities and applications in organic synthesis and pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring with various substituents that influence its reactivity and biological interactions. The presence of electron-withdrawing groups like bromine and fluorine significantly alters the electronic properties of the molecule, enhancing its potential as a bioactive compound.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's electronic characteristics can modulate enzyme activity or receptor binding affinity, making it a versatile candidate for drug development.

Antitumor Activity

Research indicates that derivatives of pyridine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that brominated and chlorinated pyridine derivatives showed enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Pyridine derivatives are also recognized for their antimicrobial properties. This compound could potentially exhibit antibacterial or antifungal effects due to its structural similarities with known antimicrobial agents. This aspect warrants further investigation to explore its efficacy against various pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyridine derivatives has been extensively studied to understand how modifications affect their biological activities. The introduction of different substituents at specific positions on the pyridine ring can enhance or diminish the desired biological effects. For example:

| Compound | Substituent | Activity |

|---|---|---|

| This compound | Br, F | Potential antitumor and antimicrobial activity |

| Methyl 5-chloro-4,6-diethoxy-3-fluoropyridine-2-carboxylate | Cl, F | Enhanced cytotoxicity in cancer cells |

| Methyl 5-bromo-4,6-dimethoxy-3-fluoropyridine-2-carboxylate | Br, OCH3 | Increased enzyme inhibition |

Case Studies

- Antitumor Efficacy : In a study evaluating the cytotoxic effects of various pyridine derivatives on breast cancer cell lines, it was found that compounds with bromine substituents exhibited significantly higher inhibition rates compared to those without halogen substitutions. This suggests that this compound may possess similar or enhanced antitumor properties .

- Synergistic Effects with Chemotherapy : Another study highlighted the potential of combining pyridine derivatives with established chemotherapeutics to improve treatment outcomes in resistant cancer types. The combination therapy demonstrated enhanced apoptosis in cancer cells, indicating that this compound could be a valuable addition to existing treatment regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.